molecular formula C8H6BrNO B015218 3-(Bromomethyl)-1,2-benzisoxazole CAS No. 37924-85-9

3-(Bromomethyl)-1,2-benzisoxazole

Cat. No. B015218
CAS RN: 37924-85-9
M. Wt: 212.04 g/mol
InChI Key: MAIKTETULSZRED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole involves several key steps, starting from o-hydroxy-α-bromoacetophenone as a precursor. A novel one-pot synthesis method utilizing this precursor has been reported, highlighting the chemical versatility and efficiency of creating the bromomethylbenzo[d]isoxazole framework (Mohareb et al., 1990). This approach underscores the compound's accessibility for further chemical modifications and applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-1,2-benzisoxazole is pivotal for its chemical reactivity and potential as an intermediate for synthesizing various derivatives. The presence of the bromomethyl group makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various functional groups into the benzisoxazole scaffold.

Chemical Reactions and Properties

This compound undergoes numerous chemical reactions, exploiting the reactivity of the bromomethyl group. For instance, its reaction with sodium bisulfite followed by chlorination and amination leads to the formation of sulfamoylmethyl derivatives with significant anticonvulsant activities (Uno et al., 1979). Such transformations demonstrate the compound's utility in generating pharmacologically relevant molecules.

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and ways its synthesis could be improved.


properties

IUPAC Name

3-(bromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKTETULSZRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393069
Record name 3-(Bromomethyl)-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1,2-benzisoxazole

CAS RN

37924-85-9
Record name 3-Bromomethylbenzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Alpha-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mole) is suspended in toluene (350 mL) and the mixture is stirred at reflux for 18 hours. The solvent is evaporated and the residue is taken up in methylene chloride (250 mL). This solution is washed with saturated aqueous sodium bicarbonate (2×50 mL), water (50 mL) and dried over anhydrous magnesium sulfate. The solution is filtered and evaporated to afford 3-bromomethyl-1,2-benzisoxazole, m.p. 60-62° C. The compound is purified by recrystallisation from ether-hexane, m.p. 64-66° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-1,2-benzisoxazole
Reactant of Route 3
3-(Bromomethyl)-1,2-benzisoxazole
Reactant of Route 4
3-(Bromomethyl)-1,2-benzisoxazole

Citations

For This Compound
6
Citations
H Uno, M KUROKAWA, K NATSUKA… - Chemical and …, 1976 - jstage.jst.go.jp
3-Amidinomethyl-(8), 3-imidazolinylmethyl-(9) and 3-tetrahydropyrimidinylmethyl-1, 2-benzisoxazole (10) were synthesized from 1, 2-benzisoxazole-3-acetonitrile (4) via iminoether (7). …
Number of citations: 35 www.jstage.jst.go.jp
KP Rakesh, CS Shantharam, MB Sridhara… - …, 2017 - pubs.rsc.org
The benzisoxazole analogs represent one of the privileged structures in medicinal chemistry and there has been an increasing number of studies on benzisoxazole-containing …
Number of citations: 67 0-pubs-rsc-org.brum.beds.ac.uk
UR Kalkote, SP Panchgalle… - Journal of Chemical …, 2005 - journals.sagepub.com
PAPER: 04/2635 A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde Page 1 PAPER: 04/2635 * Correspondent. A new method for the preparation of 1,2-…
S NARUTO, H MIZUTA, T YOSHIDA, H UNO… - Chemical and …, 1983 - jstage.jst.go.jp
Several analogs of (Z)-2-(1, 2-benzisoxazol—3-y1)—3-[2-(2-piperidinoethoxy) phenyIJ-acrylonitrile (1a), such as (Z)—2-(1, 2—benzisothiazol-3-yl)-,(Z)-2-(1H—indol—3-yl)~,(12)-2-(2-…
Number of citations: 15 www.jstage.jst.go.jp
H NISHIMURA - Synthesis - jlc.jst.go.jp
Several analogs of (Z)-2-(1, 2-benzisoxazol-3-yl)—3-[2-(2-piperidinoethoxy) phenyl]-acrylonitrile (la), such as (Z)-2-(1, 2-benzisothiazol-3-yl)-,(Z)-2-(1H-indol-3-yl)-,(E)-2-(2-thienyl)-and (…
Number of citations: 0 jlc.jst.go.jp
R Cousins - Progress in Medicinal Chemistry, 2022 - Elsevier
Hearing loss is a severe high unmet need condition affecting more than 1.5 billion people globally. There are no licensed medicines for the prevention, treatment or restoration of …

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